molecular formula C11H13NO3 B13484187 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene CAS No. 6946-32-3

1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene

Katalognummer: B13484187
CAS-Nummer: 6946-32-3
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: MKAVWDRRDKUNDX-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene is an organic compound characterized by the presence of a nitroethenyl group and a propan-2-yloxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethenyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, acids, bases, and various solvents. Major products formed from these reactions include amines, phenols, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzene ring and propan-2-yloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Nitroethenyl)-4-(propan-2-yloxy)benzene include:

    1-(2-Nitroethenyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    1-(2-Nitroethenyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    1-(2-Nitroethenyl)-4-(tert-butoxy)benzene: Similar structure but with a tert-butoxy group instead of a propan-2-yloxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

6946-32-3

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

1-[(E)-2-nitroethenyl]-4-propan-2-yloxybenzene

InChI

InChI=1S/C11H13NO3/c1-9(2)15-11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+

InChI-Schlüssel

MKAVWDRRDKUNDX-BQYQJAHWSA-N

Isomerische SMILES

CC(C)OC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.